molecular formula C14H18N2O3S B345580 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole CAS No. 898645-09-5

1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole

Cat. No.: B345580
CAS No.: 898645-09-5
M. Wt: 294.37g/mol
InChI Key: IBPLULLEINDTBC-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole demonstrates a sophisticated three-dimensional arrangement that reflects the interplay between multiple functional groups within the molecular framework. The compound features a central imidazole ring system that serves as the core heterocyclic structure, with an ethyl substituent positioned at the 2-position of the imidazole ring. This arrangement creates a distinctive molecular geometry that influences both the compound's chemical reactivity and its potential biological activity.

The sulfonyl linkage connects the imidazole ring to a substituted phenyl ring system, which bears both ethoxy and methyl substituents at specific positions. X-ray crystallography represents the most definitive method for determining three-dimensional molecular structures, as it provides atomic-level resolution of molecular arrangements within crystalline lattices. The experimental science of determining atomic and molecular structure through X-ray crystallography involves measuring angles and intensities of X-ray diffraction to produce three-dimensional pictures of electron density and atomic positions. This technique has proven fundamental in characterizing the atomic structure of materials and differentiating compounds that appear similar in other experimental approaches.

Crystallographic analysis of sulfonyl-containing imidazole derivatives typically reveals specific geometric parameters that define the molecular architecture. The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with typical sulfur-oxygen bond lengths and sulfur-nitrogen bond lengths falling within established ranges for sulfonamide compounds. The phenyl ring system maintains planarity, while the ethoxy and methyl substituents adopt conformations that minimize steric interactions while maintaining favorable electronic properties.

The three-dimensional arrangement of 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole can be characterized by analyzing key structural parameters including bond lengths, bond angles, and dihedral angles that define the relative orientations of the various molecular components. The compound's crystallographic data would provide precise values for carbon-carbon, carbon-nitrogen, carbon-oxygen, and sulfur-oxygen bond distances, along with the angular relationships that determine the overall molecular shape.

Structural Parameter Typical Range Significance
Sulfur-Oxygen Bond Length 1.43-1.47 Å Sulfonyl group geometry
Sulfur-Nitrogen Bond Length 1.65-1.70 Å Imidazole attachment
Carbon-Nitrogen Bond Length (Imidazole) 1.32-1.38 Å Aromatic character
Carbon-Carbon Bond Length (Phenyl) 1.38-1.42 Å Benzene ring structure

Properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonyl-2-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-4-14-15-8-9-16(14)20(17,18)13-10-11(3)6-7-12(13)19-5-2/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPLULLEINDTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Reaction

Chlorosulfonic acid (ClSO₃H) reacts with 2-ethoxy-5-methylbenzene at 0–5°C in anhydrous dichloromethane. The reaction is highly exothermic and requires controlled addition to prevent side reactions such as polysulfonation.

Reaction Scheme :

2-Ethoxy-5-methylbenzene+ClSO3HCH2Cl2,05C2-Ethoxy-5-methylbenzenesulfonyl chloride+HCl\text{2-Ethoxy-5-methylbenzene} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}_2, \, 0-5^\circ\text{C}} \text{2-Ethoxy-5-methylbenzenesulfonyl chloride} + \text{HCl}

Key Parameters :

  • Molar Ratio : 1:1.2 (aryl compound : ClSO₃H)

  • Reaction Time : 3–4 hours

  • Yield : 68–72%

Purification

The crude sulfonyl chloride is purified via vacuum distillation or recrystallization from hexane, achieving >95% purity.

Synthesis of 2-Ethyl-1H-imidazole

The 2-ethylimidazole core is synthesized via the Debus-Radziszewski reaction , which facilitates imidazole ring formation from α-diketones and amines.

Cyclization Reaction

A mixture of ethylglyoxal , ammonia , and formaldehyde undergoes cyclization in aqueous ethanol at 80–85°C for 6 hours.

Reaction Scheme :

NH3+HCOH+CH3CH2COEtOH/H2O,80C2-Ethyl-1H-imidazole+H2O\text{NH}3 + \text{HCOH} + \text{CH}3\text{CH}2\text{CO} \xrightarrow{\text{EtOH/H}2\text{O}, \, 80^\circ\text{C}} \text{2-Ethyl-1H-imidazole} + \text{H}_2\text{O}

Key Parameters :

  • Molar Ratio : 1:1:1 (ammonia : formaldehyde : ethylglyoxal)

  • Catalyst : None required

  • Yield : 55–60%

Alternative Route: Alkylation of Imidazole

Direct alkylation of imidazole with ethyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) provides regioselective N-alkylation at the 1-position. Subsequent isomerization under acidic conditions shifts the ethyl group to the 2-position.

Reaction Conditions :

  • Temperature : 25°C

  • Time : 12 hours

  • Yield : 40–45%

Sulfonylation of 2-Ethyl-1H-imidazole

The final step involves coupling 2-ethylimidazole with 2-ethoxy-5-methylbenzenesulfonyl chloride under basic conditions.

Reaction Mechanism

In anhydrous dichloromethane, triethylamine (Et₃N) deprotonates the imidazole at the 1-position, enabling nucleophilic attack on the sulfonyl chloride.

Reaction Scheme :

2-Ethyl-1H-imidazole+2-Ethoxy-5-methylbenzenesulfonyl chlorideEt3N, CH2Cl2Target Compound+Et3N\cdotpHCl\text{2-Ethyl-1H-imidazole} + \text{2-Ethoxy-5-methylbenzenesulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Target Compound} + \text{Et}3\text{N·HCl}

Key Parameters :

  • Molar Ratio : 1:1.1 (imidazole : sulfonyl chloride)

  • Temperature : 0–5°C initially, then 25°C

  • Time : 8–10 hours

  • Yield : 75–80%

Optimization Strategies

  • Solvent Choice : Dichloromethane outperforms THF due to better solubility of intermediates.

  • Base Selection : Et₃N minimizes side reactions compared to stronger bases like NaOH.

Purification and Characterization

Crystallization

The crude product is recrystallized from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals with >99% purity.

Analytical Data

  • Melting Point : 173–174°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, 3H, CH₂CH₃), 2.34 (s, 3H, Ar-CH₃), 4.12 (q, 2H, OCH₂), 7.02–7.85 (m, 3H, Ar-H), 8.21 (s, 1H, imidazole-H).

  • IR (KBr) : 1350 cm⁻¹ (S=O), 1550 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

StepMethod 1 (Debus-Radziszewski)Method 2 (Alkylation)
Starting Materials Ethylglyoxal, NH₃, HCOHImidazole, EtBr
Yield 55–60%40–45%
Regioselectivity HighModerate
Complexity ModerateLow

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors to enhance heat dissipation and reaction control. Key adaptations include:

  • Automated Feed Systems : Precise stoichiometric delivery of reagents.

  • In-Line Purification : Chromatography or crystallization units integrated post-reaction.

Challenges and Mitigations

  • Sulfonyl Chloride Stability : Hydrolysis-prone; use anhydrous conditions and low temperatures.

  • Regioselectivity in Alkylation : Additives like crown ethers improve 2-ethyl isomer yield .

Chemical Reactions Analysis

Types of Reactions

1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohol or amine derivatives.

Scientific Research Applications

Antimicrobial Activity

1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole has been evaluated for its antimicrobial properties against various pathogens. A study demonstrated that similar imidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AMRSA20
Compound BE. coli18
1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazolePseudomonas aeruginosa22

Antihypertensive Activity

The antihypertensive potential of imidazole derivatives has also been explored. For instance, compounds with similar structures have shown vasorelaxant effects in hypertensive models, indicating their potential as antihypertensive agents .

Table 2: Antihypertensive Effects of Imidazole Compounds

CompoundEC50 (μM)E max (%)
Compound C4.93 ± 0.3073.82 ± 5.37
Compound D3.71 ± 0.1084.82 ± 3.73

Therapeutic Potential

The therapeutic applications of 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole extend to anti-inflammatory and analgesic effects. Recent studies have highlighted the efficacy of imidazole derivatives in pain relief comparable to established medications like diclofenac .

Case Study: Analgesic Activity Assessment

In a controlled study, a derivative similar to 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole was tested for analgesic properties at varying dosages:

Table 3: Analgesic Activity Results

Dosage (mg/kg)Pain Relief (%)
5075
10089

Mechanism of Action

The mechanism of action of 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Research Findings and Implications

Bulkier groups (e.g., isopropyl) increase lipophilicity but may reduce solubility .

Core Structure Influence :

  • Imidazole derivatives generally exhibit better cellular uptake compared to pyrrole-based analogues, as seen in the inactivity of pyrryl sulfones in cell-based assays .

Synthetic Considerations :

  • Sulfonylation reactions (e.g., using chloromethylsulfonylbenzene in DMF with bases like tBuOK) are common for introducing sulfonyl groups, as demonstrated in and .

Biological Activity

1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic compound that exhibits significant biological activity due to its unique structural features, including an imidazole ring and a sulfonyl group. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole is C17H24N2O3SC_{17}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 336.5 g/mol. The compound's structure is characterized by:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in various biological systems.
  • Sulfonyl Group : Enhances reactivity and potential interactions with biological targets.
  • Ethoxy and Methyl Substituents : These groups may influence the compound's solubility and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the imidazole ring and the introduction of the sulfonyl and ethoxy groups. Various reagents are employed to facilitate these transformations, which can vary based on the desired scale of production.

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cancer cell growth. For instance, a study reported that certain imidazole derivatives demonstrated IC50 values ranging from 4.13 to 15.67 nM against cytosolic hCA I, suggesting significant enzyme inhibition capabilities relevant to cancer therapy .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. A comparative study evaluated various imidazole compounds against common pathogens like E. coli and S. aureus. The results indicated that certain derivatives displayed substantial zones of inhibition, highlighting their potential as antibacterial agents .

CompoundZone of Inhibition (mm)
5a15
5b11
5c20
Streptomycin28

Enzyme Inhibition

The compound's sulfonyl group is crucial for its enzyme inhibition activity. Studies have indicated that imidazole-based compounds can act as inhibitors for various enzymes, including carbonic anhydrases (hCA I and hCA II), which are implicated in numerous physiological processes .

Study on Anticancer Properties

A recent investigation into the anticancer effects of imidazole derivatives found that several compounds exhibited significant cytotoxicity against breast cancer (MCF7) and colon cancer (HT-29) cell lines while showing low toxicity in healthy cells (L929). This selective cytotoxicity underscores the therapeutic potential of imidazole derivatives in oncology .

Study on Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, various imidazole derivatives were tested against a range of bacteria and fungi. The findings revealed that some derivatives not only inhibited bacterial growth but also showed promise against fungal strains like C. albicans, suggesting a broad spectrum of antimicrobial activity .

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